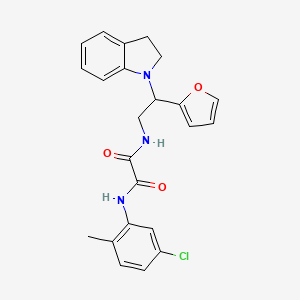

N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The N1-position is substituted with a 5-chloro-2-methylphenyl group, while the N2-position features a complex 2-(furan-2-yl)-2-(indolin-1-yl)ethyl moiety. Oxalamides are a versatile class of compounds with applications ranging from flavor enhancers (e.g., S336 ) to antimicrobial and antiviral agents . The structural diversity of oxalamides, particularly at the N1 and N2 positions, directly influences their biological activity, metabolic stability, and regulatory status.

Properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3/c1-15-8-9-17(24)13-18(15)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJVFJZKGYSPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Attachment of the 5-chloro-2-methylphenyl group: This step often involves a nucleophilic substitution reaction where the amine group reacts with 5-chloro-2-methylphenyl isocyanate.

Incorporation of the furan and indole moieties: These groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The furan and indole rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydride reagents.

Substitution: Halogen atoms on the aromatic rings can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: m-CPBA, potassium permanganate (KMnO4)

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of nitro groups yields corresponding amines.

Scientific Research Applications

N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxalamides

- Target vs. S336: The target’s 5-chloro-2-methylphenyl and furan-indolin groups contrast with S336’s dimethoxybenzyl and pyridyl substituents. The pyridyl group in S336 enhances water solubility and metabolic stability, contributing to its regulatory approval as a flavoring agent .

- Target vs. GMC-3 : Both have chloro-substituted phenyl groups, but the target’s 5-chloro-2-methylphenyl group may increase lipophilicity compared to GMC-3’s 4-chlorophenyl. The indolin-ethyl group in the target could enhance membrane permeability relative to GMC-3’s isoindolin-dione .

- Target vs. BNM-III-170: BNM-III-170’s guanidinomethyl group enables antiviral activity via protein interactions, whereas the target’s furan-indolin group may favor different biological targets .

Toxicity and Metabolic Profiles

- Regulatory agencies consider it safe for food use .

- No toxicity data is available, necessitating further study.

- GMC Series: Limited metabolic data, but antimicrobial activity suggests stability against bacterial enzymes .

Regulatory Status

Research Findings and Implications

Structural Determinants of Activity

- Chloro Substituents : The 5-chloro-2-methylphenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, analogous to 4-chlorophenyl in GMC-3 .

- Furan-Indolin Moiety : The furan ring’s electron-rich nature and indolin’s rigidity could influence π-π stacking or hydrogen-bonding interactions, differentiating it from S336’s pyridyl group .

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound with potential pharmacological applications. Its unique structure combines aromatic and heterocyclic components, which contribute to its biological activity. This article will explore the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₂ |

| Molecular Weight | 345.81 g/mol |

| CAS Number | 922083-88-3 |

The presence of the oxalamide functional group is significant as it enhances the compound's stability and biological interactions.

Research indicates that this compound may interact with various biological targets, influencing cellular pathways such as apoptosis and proliferation. The furan and indole moieties are known to exhibit significant biological activities, including anti-cancer properties.

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the indole structure is often associated with enhanced cytotoxicity against various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for drug development targeting metabolic diseases.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

Research Findings

Recent research has focused on elucidating the pharmacokinetic properties and potential therapeutic applications of this compound:

- Pharmacokinetics : Studies suggest that this compound has favorable absorption and distribution characteristics, making it a candidate for oral administration.

- Toxicology : Preliminary toxicological assessments indicate a low toxicity profile, which is promising for therapeutic use.

- Synergistic Effects : Research indicates that when used in combination with other chemotherapeutic agents, this compound may enhance overall efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.